molecular formula C26H20F3N5O3S2 B2826226 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 959498-23-8

2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2826226
CAS No.: 959498-23-8
M. Wt: 571.59
InChI Key: MIEPKYRXKPWSQZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. Key structural attributes include:

  • Sulfanyl linkage: A thioether bridge at position 5 connects the core to an acetamide group, enhancing molecular flexibility and enabling interactions with sulfur-binding enzymes .
  • Substituents:
    • A thiophen-2-ylmethyl carbamoyl group at position 2, introducing aromatic and electron-rich properties.
    • A 3-(trifluoromethyl)phenyl moiety on the acetamide nitrogen, providing hydrophobicity and metabolic stability via the CF₃ group .

Properties

IUPAC Name

2-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N5O3S2/c27-26(28,29)15-5-3-6-16(11-15)31-22(36)14-39-25-33-19-9-2-1-8-18(19)23-32-20(24(37)34(23)25)12-21(35)30-13-17-7-4-10-38-17/h1-11,20H,12-14H2,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPKYRXKPWSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative belonging to the imidazoquinazoline family. This class of compounds has garnered attention due to its potential pharmacological applications, particularly in the treatment of diabetes and other metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N6O5S3C_{27}H_{26}N_{6}O_{5}S_{3}, with a molecular weight of 610.72 g/mol. The compound features a complex structure that includes a thiophene moiety and an imidazoquinazoline core, which are known for their biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with imidazoquinazoline derivatives, particularly their inhibitory effects on enzymes relevant to metabolic diseases. The following sections detail specific biological activities and findings related to the compound .

1. Inhibitory Activity Against α-Glucosidase

Research indicates that compounds derived from imidazoquinazolines exhibit significant inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. In a study evaluating various derivatives, the compound demonstrated promising inhibitory activity with IC50 values ranging from 12.44 μM to 308.33 μM , significantly lower than the standard drug acarbose, which has an IC50 of 750 μM .

CompoundIC50 (μM)Remarks
2-{[3-oxo...12.44 - 308.33Potent α-glucosidase inhibitor
Acarbose750Standard control

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the influence of substituents on the imidazole and phenyl rings on biological activity. Electron-donating groups were found to enhance inhibitory potency, while electron-withdrawing groups negatively impacted activity . For instance, derivatives with methoxy groups showed increased α-glucosidase inhibition compared to those with halogen substituents.

3. Cytotoxicity and Hemolytic Activity

Evaluation of cytotoxicity and hemolytic activity revealed that certain derivatives maintain low hemolytic activity (below 5%), indicating good biocompatibility . This is crucial for therapeutic applications as it suggests minimal adverse effects on red blood cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of imidazoquinazoline derivatives:

Case Study 1: Antidiabetic Effects

In vivo studies demonstrated that specific derivatives effectively reduced blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents. These findings correlate with their in vitro α-glucosidase inhibition results.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been performed to elucidate binding interactions between the compound and target enzymes. These studies confirmed that the compound binds effectively to the active site of α-glucosidase, supporting its role as a potent inhibitor .

Comparison with Similar Compounds

Triazinoquinazolinone Derivatives

Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) share a triazinoquinazolinone core but differ in substituents:

  • Synthetic yields : Compound 4.8 achieves an 89.4% yield via Method A, outperforming analogues with bulkier substituents (e.g., 4.9 at 74.4%) .
Compound ID Core Structure Substituents (R₁, R₂) Yield (%) Melting Point (°C)
4.8 Triazinoquinazolinone R₁ = Phenyl, R₂ = Butyl 89.4 266–270
4.9 Triazinoquinazolinone R₁ = 4-Methylphenyl, R₂ = Butyl 74.4 262–265
Target Imidazoquinazolinone R₁ = Thiophen-2-ylmethyl, R₂ = CF₃-phenyl N/A N/A

Benzothiazole-Triazole Hybrids

Compounds such as 9a–9e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ) exhibit:

  • Bioisosteric replacement: A benzothiazole-triazole system replaces the imidazoquinazolinone, altering π-π stacking and solubility .
  • Antimicrobial activity : Derivatives like 4d (MIC: 10.7–21.4 μmol mL⁻¹) demonstrate potency against pathogens, suggesting the target compound’s CF₃ group may enhance similar activity .

Thioether Formation

  • The target compound’s sulfanyl group is synthesized via nucleophilic substitution, analogous to phenylquinoxaline-2(1H)-thione (3) in , which uses N-cyclohexyldithiocarbamate as a thiating reagent .
  • Green chemistry parallels: highlights solvent-free or aqueous-phase syntheses for quinazolinones, suggesting eco-friendly optimizations for the target compound .

Acetamide Coupling

  • The N-[3-(trifluoromethyl)phenyl]acetamide group is likely formed via carbodiimide-mediated coupling, similar to procedures in (e.g., CDI/DMF at 60–80°C) .

Physicochemical and Spectral Properties

Melting Points

  • Triazinoquinazolinone derivatives (e.g., 4.8–4.10) melt at 262–270°C, indicating high crystallinity due to hydrogen bonding . The target compound’s CF₃ group may lower its melting point via steric hindrance.

Spectroscopic Data

  • ¹H-NMR : Thiophen-2-ylmethyl protons in the target compound would resonate at δ 6.8–7.2 ppm (aromatic) and δ 4.5–5.0 ppm (CH₂), aligning with data for 3.1 (δ 4.3 ppm for SCH₂CO) .
  • LC-MS: A molecular ion peak at m/z ~600–650 is anticipated, consistent with triazinoquinazolinone analogues (e.g., 4.8: m/z 523) .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under reflux in anhydrous DMF or DMSO .
  • Step 2: Introduction of the sulfanyl group using thiol-containing reagents (e.g., thiourea) in basic conditions (e.g., K₂CO₃/EtOH) .
  • Step 3: Coupling the trifluoromethylphenylacetamide moiety via amide bond formation, typically using EDCI/HOBt as coupling agents in dichloromethane . Key Optimization: Reaction purity is monitored via TLC/HPLC, with yields improved by maintaining inert atmospheres (N₂) and controlled temperatures (60–80°C) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and regiochemistry .
  • Mass Spectrometry (HRMS): ESI-MS or MALDI-TOF for molecular ion validation and fragment analysis .
  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>95%) .

Q. What initial biological screening assays are relevant for evaluating its therapeutic potential?

  • Antioxidant Activity: CUPRAC and TEAC assays to measure radical scavenging capacity .
  • Enzyme Inhibition: α-Glucosidase/β-glucosidase assays (e.g., pNPG substrate) to explore antidiabetic potential .
  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Methodology:

  • Substituent Variation: Modify the thiophen-2-ylmethyl or trifluoromethyl groups to alter lipophilicity and target binding .
  • Biological Testing: Compare IC₅₀ values across derivatives (see table below).
  • Computational Modeling: Use QSAR to predict activity based on electronic (HOMO/LUMO) and steric parameters .
DerivativeR-Group ModificationIC₅₀ (α-Glucosidase, μM)
ParentNone12.3 ± 1.2
A-CF₃ → -CH₃45.7 ± 3.1
BThiophene → Furan28.9 ± 2.4
Data adapted from imidazoquinazoline analogs .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Assay Conditions: Variability in pH, temperature, or solvent (DMSO concentration) may alter compound stability or enzyme interaction .
  • Cell Line Specificity: Differences in membrane permeability (e.g., P-gp expression in MDR cancer cells) can reduce efficacy .
  • Statistical Validation: Replicate experiments (n ≥ 3) and use ANOVA to identify outliers .

Q. What computational strategies predict binding affinity with target enzymes like α-glucosidase?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., α-glucosidase catalytic pocket) .
  • Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess binding stability under physiological conditions .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding energy contributions of key residues .

Q. What strategies mitigate synthetic challenges, such as low yields in sulfanyl group incorporation?

  • Alternative Reagents: Replace thiourea with Lawesson’s reagent for milder thiolation conditions .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hrs) and improve regioselectivity .
  • Protecting Groups: Use tert-butylthio groups to prevent oxidation during subsequent steps .

Methodological Considerations

  • Contradictory Data Analysis: Cross-validate HPLC purity with LC-MS to rule out degradation products .
  • Advanced Characterization: X-ray crystallography (if crystals form) or DFT calculations to resolve stereochemical ambiguities .
  • Ethical Compliance: Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .

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